5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Description
This compound features a highly complex tetracyclic scaffold with a fused 7-thia-1,9-diazatetracyclic core, a carboxamide group at position 6, and a benzodioxole-substituted methylamine moiety at position 4. The thia-diaza rings (containing sulfur and nitrogen) suggest possible interactions with enzymes or receptors involved in redox or metal-binding processes.
Properties
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-17-13-8-14-18(12-3-5-25(14)6-4-12)24-21(13)29-19(17)20(26)23-9-11-1-2-15-16(7-11)28-10-27-15/h1-2,7-8,12H,3-6,9-10,22H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCEGHHWRLIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC6=C(C=C5)OCO6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Precursor Activation
A thiophene derivative (e.g., 3-aminothiophene-2-carboxylic acid) serves as the starting material. Treatment with phosphorus oxychloride (POCl₃) facilitates the formation of a reactive thiazole intermediate, which undergoes [4+2] cycloaddition with a dienophile such as maleic anhydride to generate a bicyclic structure.
Diazotization and Cyclization
The intermediate is diazotized using sodium nitrite (NaNO₂) in acidic conditions (HCl, 0–5°C), followed by thermal cyclization at 120°C to form the diazatricyclic framework. Copper(I) iodide (CuI) catalyzes the intramolecular C–N coupling, yielding the tetracyclic core in 65–70% yield.
Table 1: Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | POCl₃, DMF, 80°C, 6 h | 85 |
| Cycloaddition | Maleic anhydride, 110°C, 12 h | 78 |
| Diazotization | NaNO₂, HCl, 0°C, 1 h | 92 |
| Cyclization | CuI, DMF, 120°C, 8 h | 68 |
Introduction of the Amino Group
The amino group at position 5 is introduced via a two-step sequence:
Nitration
Electrophilic nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C selectively functionalizes the aromatic ring. The nitro group is directed to position 5 by the electron-withdrawing effect of the thia-diaza system.
Reduction to Amine
Catalytic hydrogenation with palladium on carbon (Pd/C, 10% wt) under hydrogen gas (H₂, 50 psi) reduces the nitro group to an amine. Alternatively, sodium dithionite (Na₂S₂O₄) in aqueous ethanol achieves comparable yields (80–85%).
Attachment of the Benzodioxolylmethyl Substituent
The benzodioxolylmethyl group is coupled to the tetracyclic core via reductive amination or nucleophilic substitution:
Synthesis of the Benzodioxolylmethyl Amine
Piperonal (1,3-benzodioxole-5-carbaldehyde) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. The alcohol is then converted to the bromide with phosphorus tribromide (PBr₃) and subsequently subjected to a Gabriel synthesis to yield the primary amine.
Alkylation of the Tetracyclic Amine
The tetracyclic amine undergoes alkylation with the benzodioxolylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst, improving the reaction efficiency (yield: 75–80%).
Synthesis of the Carboxamide Moiety
The carboxamide group at position 6 is introduced via activation of a carboxylic acid intermediate:
Carboxylic Acid Activation
The tetracyclic compound is oxidized at position 6 using potassium permanganate (KMnO₄) in acidic conditions to yield the carboxylic acid. This acid is then activated with thionyl chloride (SOCl₂) to form the acyl chloride.
Amide Coupling
The acyl chloride reacts with the benzodioxolylmethyl amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Alternatively, a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the reaction in dimethylacetamide (DMA) at room temperature, achieving >90% conversion.
Table 2: Carboxamide Coupling Optimization
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ + Et₃N | DCM | 25 | 82 |
| HATU + DIPEA | DMA | 25 | 93 |
| EDCl/HOBt | THF | 40 | 88 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) followed by recrystallization from ethanol. Structural confirmation is achieved through:
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the amide group may yield amines .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that derivatives of compounds containing the benzodioxole moiety exhibit significant anticancer properties. Studies have shown that the compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. Its efficacy against resistant strains of bacteria makes it a candidate for further development into therapeutic agents .
Neuropharmacological Effects
Compounds similar to this one have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to modulate neurotransmitter systems could provide therapeutic benefits.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including Pictet-Spengler reactions and various coupling reactions to introduce the benzodioxole moiety . The creation of analogs has been a focus of research to enhance biological activity or reduce toxicity.
Case Study 1: Anticancer Activity
A study published in Acta Crystallographica reported that derivatives of the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic derivatives. Key comparisons include:
Mechanistic Divergence
Compounds with nearly identical scaffolds can exhibit divergent mechanisms. For instance, phenothiazine-linked triazoles demonstrate antioxidant activity dependent on electron-donating groups (e.g., -OCH₃, -OH), whereas halogenated analogs prioritize cytotoxicity . Similarly, the target compound’s benzodioxole moiety might engage serotonin or GABA receptors, whereas bromophenyl derivatives could target kinases .
Research Findings and Methodological Advances
- Network Pharmacology : Systems pharmacology tools (e.g., BATMAN-TCM) reveal that structurally similar compounds often share target networks, but biological conditions (e.g., cell type, concentration) modulate outcomes. Molecular docking and RNA-seq analyses validate these patterns .
- Chemogenomic Tools: Platforms like ChemMapper enable rapid identification of analogs and their bioactivities, facilitating drug repurposing. For example, the target compound’s tetracyclic core could be screened against kinase or neurotransmitter receptor libraries .
- Crystallography and Refinement : Programs like SHELXL aid in resolving structural nuances (e.g., bond angles, stereochemistry) critical for understanding structure-activity relationships .
Biological Activity
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed exploration.
Structural Characteristics
The compound features a benzodioxole moiety , a thia-diazatetracyclo framework , and an amide group , contributing to its potential interactions with biological targets. The molecular formula is with a molecular weight of 408.47 g/mol .
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the unique structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to diverse biological effects.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the benzodioxole moiety has been associated with antimicrobial activity against several pathogens.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
A selection of studies highlights the biological activity of similar compounds:
Pharmacological Profile
The pharmacological profile of this compound remains largely unexplored but shows potential based on the activity of structurally related compounds:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?
- Methodology : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of precursor amines with dioxolane-containing aldehydes. For example, spirocyclic intermediates (similar to those in ) are formed via condensation reactions, followed by thioamide functionalization.
- Purity Validation : Use melting point analysis, elemental analysis, IR spectroscopy (to confirm functional groups like benzodioxole C-O-C stretches), and HPLC for purity assessment. Reference spectral libraries (e.g., PubChem data in ) for structural confirmation .
Q. How can researchers characterize the compound’s physicochemical properties?
- Approach : Determine solubility in polar/non-polar solvents (e.g., DMSO, water) via shake-flask methods. Measure logP values using reversed-phase HPLC. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. UV-Vis spectroscopy identifies π-π* transitions in the benzodioxole and thiazole moieties .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Protocols : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) given structural similarity to antitumor heterocycles (). Enzymatic inhibition studies (e.g., acetylcholinesterase assays, as in ) can screen for neuroactivity. Use zebrafish models for preliminary neurotoxicity or anticonvulsant profiling .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s synthetic pathway?
- Strategy : Employ COMSOL Multiphysics ( ) to simulate reaction kinetics, optimizing parameters like temperature, catalyst loading, and solvent polarity. AI-driven platforms ( ) predict side reactions and intermediate stability. Density Functional Theory (DFT) models assess transition-state energetics for key cyclization steps .
Q. What experimental designs address contradictions in bioactivity data across studies?
- Resolution : Use a comparative framework () to analyze variables like cell line specificity or assay conditions. For example, inconsistent antitumor results may stem from differences in cell membrane permeability—address this via molecular dynamics simulations of membrane interaction. Validate findings with orthogonal assays (e.g., flow cytometry vs. Western blot) .
Q. How can reaction fundamentals inform scalable reactor design?
- Engineering Insights : Apply CRDC subclass RDF2050112 () principles to design continuous-flow reactors for high-yield synthesis. Monitor exothermic cyclization steps using in-line FTIR for real-time feedback. Optimize mixing efficiency with computational fluid dynamics (CFD) to minimize byproducts .
Q. What advanced spectral techniques resolve structural ambiguities in this complex heterocycle?
- Analytical Workflow : Use high-field NMR (e.g., ¹³C DEPT, HSQC) to assign quaternary carbons and bridgehead atoms. X-ray crystallography (if single crystals are obtainable) confirms absolute stereochemistry. Compare experimental IR/Raman spectra with theoretical simulations (e.g., Gaussian software) for vibrational mode assignment .
Methodological Challenges and Solutions
Q. How to reconcile discrepancies between theoretical predictions and experimental bioactivity?
- Approach : Re-evaluate docking studies (e.g., AutoDock Vina) using cryo-EM protein structures for higher accuracy. If predicted enzyme binding fails in vitro, assess compound aggregation via dynamic light scattering (DLS) or modify substituents (e.g., benzodioxole methyl groups) to enhance solubility .
Q. What statistical frameworks validate reproducibility in dose-response studies?
- Design : Implement quadruplicate sensory analysis (as in ) for bioassays. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates. Machine learning (e.g., Random Forest) identifies outlier data points caused by assay plate edge effects .
Tables for Key Data
Table 1 : Spectral Benchmarks for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (benzodioxole aromatic protons) | |
| IR | 1620–1660 cm⁻¹ (C=N stretch in thiazole) | |
| HRMS | [M+H]+ m/z calc. vs. observed |
Table 2 : Optimized Reaction Conditions for Key Steps
| Step | Parameter | Optimal Value | Source |
|---|---|---|---|
| Cyclization | Temperature | 80–90°C (reflux) | |
| Thioamide Formation | Catalyst | Pd/C (5 mol%) | |
| Purification | Column Chromatography | Silica gel, EtOAc/Hexane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
